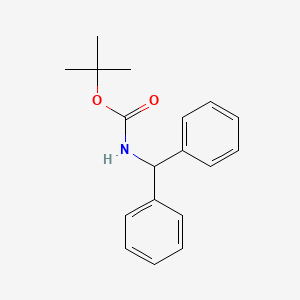
Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the carbamic acid is bonded to a diphenylmethyl group and a 1,1-dimethylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of diphenylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the desired ester under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbamates or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and the effects of carbamate compounds on biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or proteins involved in disease processes.
Industry: In the industrial sector, this compound is utilized in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
Comparison: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of this compound allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
21420-61-1 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
tert-butyl N-benzhydrylcarbamate |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |
Clé InChI |
BCZYEPKTMLTNCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


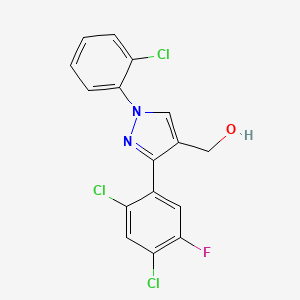

![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)

![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
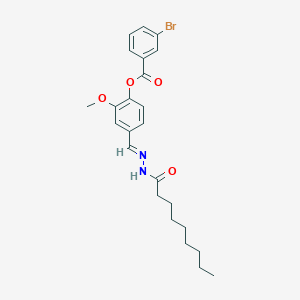
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

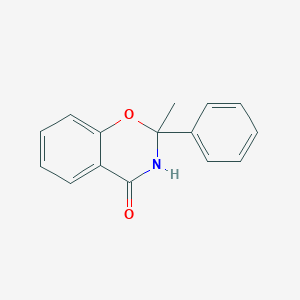


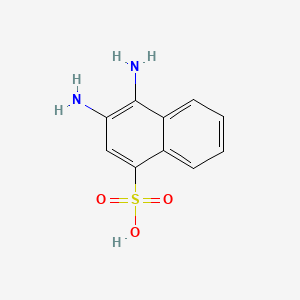
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
